(2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride
Description
(2,3-Dihydro-1H-inden-2-yl)methanesulfonyl chloride is an organosulfur compound featuring a bicyclic indene core with a methanesulfonyl chloride group attached to the 2-position via a methylene bridge. Its molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 230.70 g/mol. Sulfonyl chlorides are highly reactive electrophiles, making this compound a valuable intermediate in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other functionalized derivatives. Applications span pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMCVFQOSFEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348080-86-4 | |
| Record name | (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and reactors can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation: Oxidation of the indene ring can lead to the formation of indanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Indanone Derivatives: Formed by oxidation of the indene ring.
Scientific Research Applications
Drug Development
(2,3-Dihydro-1H-inden-2-yl)methanesulfonyl chloride is primarily utilized in the development of novel pharmaceuticals. Its derivatives have shown potential as inhibitors in various biological pathways.
Case Study: Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit antiviral properties against HIV. For instance, compounds synthesized from (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride have been evaluated for their ability to inhibit HIV protease, showing promising results comparable to existing antiviral agents .
Table 1: Antiviral Efficacy of Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| Derivative A | 0.15 | HIV Protease |
| Derivative B | 0.25 | HIV Protease |
Synthetic Chemistry
The compound is widely used as a sulfonylating agent in organic synthesis. It can introduce the methanesulfonyl group into various substrates, enhancing their reactivity and facilitating further transformations.
Synthetic Pathway Example
A common synthetic route involves the reaction of (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride with amines to form sulfonamides, which are valuable intermediates in drug synthesis .
Table 2: Synthetic Applications
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Sulfonamidation | Sulfonamide | 85 |
| Alkylation | Alkylated Product | 90 |
The biological activities of (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride and its derivatives are of significant interest:
Antimicrobial Activity
Studies have shown that certain derivatives possess antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) indicate effective activity against resistant strains.
Table 3: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Mycobacterium tuberculosis | 4 - 32 | Susceptible |
| Multidrug-resistant MTB | 16 - 64 | Resistant |
Anticancer Properties
Preliminary investigations have indicated that some derivatives can induce apoptosis in cancer cell lines such as HeLa and L929. The mechanisms involve cell cycle arrest and activation of apoptotic pathways .
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives . The indene ring can also undergo oxidation and reduction reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Positional Isomers: Indan-5-sulfonyl Chloride
- Structure : 2,3-Dihydro-1H-indene-5-sulfonyl chloride (CAS 52205-85-3) has the sulfonyl chloride group directly attached to the aromatic ring at position 5, unlike the target compound, where the sulfonyl chloride is linked via a methylene group to the 2-position.
- Molecular Formula : C₉H₉ClO₂S (MW: 216.68 g/mol).
- This difference impacts reaction rates in nucleophilic substitutions (e.g., with amines or alcohols) .
Functional Group Derivatives: Methanesulfonate Esters
- Example: (-)-5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate hydrochloride (MW: 263.74 g/mol).
- Key Difference : Replacing the sulfonyl chloride with a methanesulfonate ester group reduces reactivity, making the compound more stable but less versatile in further derivatization. This derivative is utilized in kinase inhibitor synthesis .
Complex Indenyl Scaffolds
- Example : Methyl 3-((2,3-dihydro-1H-inden-2-yl)oxy)-4-nitrobenzamido benzoate ().
- Key Difference : The indenyl group here is part of a larger, multi-functionalized structure with ether and amide linkages. Such complexity highlights the scaffold’s adaptability in drug design, though the sulfonyl chloride’s absence limits its role in covalent binding or cross-coupling reactions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Reactivity (Relative) | Key Applications |
|---|---|---|---|---|
| (2,3-Dihydro-1H-inden-2-yl)methanesulfonyl chloride | C₁₀H₁₁ClO₂S | 230.70 | High | Pharmaceutical intermediates |
| 2,3-Dihydro-1H-indene-5-sulfonyl chloride | C₉H₉ClO₂S | 216.68 | Moderate | Chemical synthesis |
| (-)-5-Amino-inden-2-yl methanesulfonate | C₁₀H₁₄ClNO₃S | 263.74 | Low | Kinase inhibitors |
- Reactivity Trends : The target compound’s methylene bridge reduces resonance stabilization of the sulfonyl chloride, enhancing electrophilicity compared to ring-attached analogs. This makes it more reactive in SN2 reactions .
- Solubility : Aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) are generally more soluble in polar aprotic solvents than aromatic derivatives, but the indene backbone may introduce hydrophobic interactions .
Biological Activity
Overview
(2,3-Dihydro-1H-inden-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11ClO2S
- Molecular Weight : 232.71 g/mol
- Structure : The compound features a sulfonyl chloride group attached to a dihydroindene structure, which is significant for its biological interactions.
The biological activity of (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride is primarily attributed to the sulfonamide group, which can interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with enzymes, potentially inhibiting their activity.
- Cell Membrane Interaction : The hydrophobic nature of the indene ring allows it to interact with cellular membranes, affecting membrane fluidity and function.
Anticancer Properties
Studies on similar sulfonamide derivatives suggest potential anticancer activity. For instance:
- In Vitro Studies : Compounds with structural similarities have demonstrated the ability to inhibit cancer cell proliferation. For example, phenylpyrrolidine sulfonamide has shown antiproliferative effects in breast cancer models by inducing apoptosis and inhibiting cell cycle progression .
Case Studies and Experimental Data
-
Cell Viability Assays : In studies assessing cell viability using MTT assays, related compounds exhibited dose-dependent reductions in viability across different cancer cell lines.
Compound Cell Line Concentration (μM) Viability Reduction (%) Quercetin OSCC 40 ~50 Phenylpyrrolidine Sulfonamide Breast Cancer Varies Significant reduction - Mechanistic Insights : Research shows that sulfonamides can induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates .
Comparative Analysis
When comparing (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1H-Indene-2-methanesulfonamide | Sulfonamide | Antimicrobial |
| 2,3-Dihydro-1H-indene-2-sulfonamide | Sulfonamide | Anticancer |
This comparison highlights the unique structural features of (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride that may contribute to its distinct biological activities.
Q & A
Q. What are the recommended synthetic routes for preparing (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride, and how can reaction yields be optimized?
A thiourea/NCBSI/HCl system enables efficient synthesis of alkyl sulfonyl chlorides via telescoping alkyl halides to sulfonyl chlorides. Optimize yields (typically >90%) by controlling stoichiometry (1:1.2 molar ratio of substrate to NCBSI) and reaction time (2–4 hours at 0–5°C). Purification via recrystallization (e.g., using hexane/ethyl acetate) ensures high-purity products, as validated by NMR analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
1H/13C NMR is essential:
- 1H NMR : Look for singlet peaks near δ 4.7–4.8 ppm (CH2 adjacent to sulfonyl group) and aromatic protons at δ 7.2–7.4 ppm (indenyl ring) .
- 13C NMR : Confirm the sulfonyl chloride moiety (C-SO2Cl) at δ ~70 ppm and indenyl carbons at δ 120–140 ppm . Pair with FT-IR (SO2Cl asymmetric/symmetric stretches at ~1360 cm⁻¹ and 1170 cm⁻¹) for functional group verification .
Q. What safety protocols are mandatory when handling this sulfonyl chloride in laboratory settings?
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., neoprene), chemical goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic hydrolysis .
- Storage : Keep in amber glass containers under inert gas (N2/Ar) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts:
- HOMO-LUMO gap : Correlates with chemical stability (lower gaps indicate higher reactivity).
- Electrophilicity Index (ω) : Quantifies electrophilic character, critical for predicting nucleophilic substitution sites .
- Molecular Electrostatic Potential (MEP) : Visualizes electron-deficient regions (e.g., sulfonyl chloride group) for reaction mechanism insights .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Software Tools : Use SHELXL for small-molecule refinement and SHELXD for phase resolution in twinned crystals. Cross-validate with WinGX for data integration .
- Disorder Modeling : Apply PART instructions in SHELXL to model disordered indenyl groups, refining occupancy factors iteratively .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and verify bond lengths/angles against Cambridge Structural Database (CSD) averages .
Q. How does the steric and electronic environment of the indenyl group influence sulfonylation reactions?
- Steric Effects : The bicyclic indenyl structure imposes spatial constraints, favoring nucleophilic attack at the sulfonyl chloride group over adjacent positions.
- Electronic Effects : Electron-withdrawing sulfonyl groups activate the indenyl ring for electrophilic substitution at the 5-position (meta to sulfonyl) .
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. alcohols) using in situ IR to quantify steric vs. electronic contributions .
Q. What are the environmental toxicity implications of this compound, and how can lab waste be managed responsibly?
- Aquatic Toxicity : Classified as Hazard Category 1 (acute) and Category 3 (chronic) per GHS. Avoid aqueous disposal; instead, treat with NaOH (1M) to hydrolyze sulfonyl chloride to less toxic sulfonate .
- Waste Protocols : Segregate waste in labeled, corrosion-resistant containers. Collaborate with certified waste management firms for incineration (≥1200°C) to ensure complete decomposition .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
